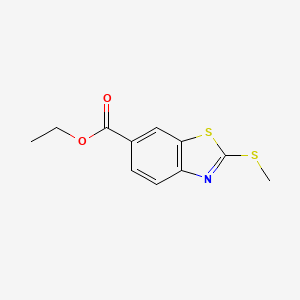
7-bromo-4-chloro-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-chloro-6-methoxyquinoline (BCMQ) is an organic compound used in scientific research as a reagent in organic synthesis. It has a wide variety of applications in the laboratory, including the synthesis of organic molecules, the study of biochemical and physiological effects, and the investigation of potential therapeutic agents.
科学研究应用
7-bromo-4-chloro-6-methoxyquinoline is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a photosensitizer in photodynamic therapy, and as a model compound for studying the mechanism of action of inhibitors of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. Additionally, 7-bromo-4-chloro-6-methoxyquinoline has been used to study the biochemistry and physiology of the cardiovascular and renal systems.
作用机制
7-bromo-4-chloro-6-methoxyquinoline is known to act as an inhibitor of cytochrome P450 and UDP-glucuronosyltransferase enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate, thus inhibiting the enzyme's activity. Additionally, 7-bromo-4-chloro-6-methoxyquinoline is known to interact with other proteins involved in the metabolism of drugs, such as cytochrome b5, and has been shown to inhibit the activity of these proteins as well.
Biochemical and Physiological Effects
7-bromo-4-chloro-6-methoxyquinoline has been shown to have a variety of effects on the biochemical and physiological processes of the cardiovascular and renal systems. In animal models, 7-bromo-4-chloro-6-methoxyquinoline has been shown to reduce the levels of cholesterol, triglycerides, and LDL in the blood. Additionally, 7-bromo-4-chloro-6-methoxyquinoline has been shown to reduce the levels of creatinine and urea in the urine, indicating a protective effect on the kidneys. Finally, 7-bromo-4-chloro-6-methoxyquinoline has been shown to reduce the levels of inflammatory markers in the blood, suggesting that it may have an anti-inflammatory effect.
实验室实验的优点和局限性
The use of 7-bromo-4-chloro-6-methoxyquinoline in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it a cost-effective reagent for organic synthesis. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent to use in the laboratory. However, there are some limitations to the use of 7-bromo-4-chloro-6-methoxyquinoline in laboratory experiments. It is a relatively toxic compound, and thus must be handled with care. Additionally, the mechanism of action of 7-bromo-4-chloro-6-methoxyquinoline is not fully understood, making it difficult to predict its effects in different contexts.
未来方向
The potential future directions for 7-bromo-4-chloro-6-methoxyquinoline are numerous. Further research is needed to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research is needed to explore its potential therapeutic applications, such as its use in photodynamic therapy. Finally, further research is needed to explore the potential of 7-bromo-4-chloro-6-methoxyquinoline as an inhibitor of other enzymes, such as cytochrome b5, and its potential as a drug target.
合成方法
7-bromo-4-chloro-6-methoxyquinoline is synthesized by the reaction of 4-chloro-3-methylbenzaldehyde and 7-bromo-1-methylquinolin-2(1H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of the desired product and by-products. The mixture is then separated by column chromatography, and the desired product is isolated and purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-chloro-6-methoxyquinoline involves the bromination and chlorination of 6-methoxyquinoline.", "Starting Materials": [ "6-methoxyquinoline", "Bromine", "Hydrochloric acid", "Sodium nitrite", "Sodium chloride", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Nitration of 6-methoxyquinoline with nitric acid and sulfuric acid to form 6-methoxy-2-nitroquinoline.", "Step 2: Reduction of 6-methoxy-2-nitroquinoline with sodium dithionite to form 6-methoxy-2-aminohydroquinoline.", "Step 3: Diazotization of 6-methoxy-2-aminohydroquinoline with sodium nitrite and hydrochloric acid to form 6-methoxy-2-diazenylhydroquinoline.", "Step 4: Bromination of 6-methoxy-2-diazenylhydroquinoline with bromine to form 7-bromo-6-methoxy-2-diazenylhydroquinoline.", "Step 5: Chlorination of 7-bromo-6-methoxy-2-diazenylhydroquinoline with hydrochloric acid and sodium chloride to form 7-bromo-4-chloro-6-methoxyquinoline.", "Step 6: Neutralization of the reaction mixture with sodium hydroxide and filtration of the product." ] } | |
CAS 编号 |
98993-78-3 |
产品名称 |
7-bromo-4-chloro-6-methoxyquinoline |
分子式 |
C10H7BrClNO |
分子量 |
272.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



